6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate
Description
Properties
IUPAC Name |
6λ6-thia-1-azaspiro[3.3]heptane 6,6-dioxide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.C2H2O4/c7-9(8)3-5(4-9)1-2-6-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFMMYCPJWBURC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CS(=O)(=O)C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-12-4 | |
| Record name | 6-Thia-1-azaspiro[3.3]heptane, 6,6-dioxide, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thia-1-azaspiro[3One common method involves the reaction of a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The nitrogen and sulfur atoms can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating or acylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the nitrogen or sulfur atoms .
Scientific Research Applications
6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites on proteins, potentially inhibiting their activity or altering their function. The sulfur and nitrogen atoms in the compound can form various interactions, such as hydrogen bonds or coordination bonds, with the target molecules .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Spirocyclic Compounds
Key Observations:
Heteroatom Position : Swapping thia (S) and aza (N) positions (e.g., 2-Thia-6-aza vs. 6-Thia-1-aza) alters electronic distribution and steric effects, impacting reactivity .
Oxidation State: Sulfone groups (e.g., 6,6-dioxide) enhance stability but reduce nucleophilicity compared to non-oxidized thia analogs .
Counterion Effects : Oxalate salts (e.g., 2:1 vs. hemioxalate) influence solubility and crystallinity. Hydrochlorides (e.g., CAS 1427358-97-1) are more water-soluble but less thermally stable .
Commercial Availability and Purity
Biological Activity
Chemical Identity
6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate is a chemical compound with the molecular formula and a molecular weight of 237.23 g/mol. It is characterized by its unique spirocyclic structure, which incorporates both sulfur and nitrogen atoms, making it a subject of interest in various biological and chemical research applications .
Biological Activity
Mechanism of Action
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound's spirocyclic structure allows it to effectively fit into binding sites on proteins, potentially inhibiting their activity or altering their function. The presence of sulfur and nitrogen facilitates various interactions, including hydrogen bonding and coordination with target molecules .
Enzyme Inhibition Studies
Research indicates that this compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often over-expressed in cancer cells. This inhibition could lead to enhanced efficacy in drug development targeting cancer therapies .
Case Studies
Several case studies have explored the biological implications of compounds related to this compound:
- Cancer Research : A study demonstrated that derivatives of spirocyclic compounds could significantly reduce tumor growth in xenograft models by targeting NQO1, suggesting potential therapeutic applications for this class of compounds .
- Antimicrobial Activity : Preliminary investigations have shown that related spirocyclic compounds exhibit antimicrobial properties against various bacterial strains, indicating a broader range of biological activity that warrants further exploration .
Synthetic Routes
The synthesis of this compound typically involves reactions with sulfur and nitrogen-containing reagents under controlled conditions. Advanced purification techniques such as crystallization and chromatography are often employed to achieve high purity levels necessary for biological testing .
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Contains both sulfur and nitrogen in a spirocyclic framework |
| 2-Oxa-6-azaspiro[3.3]heptane oxalate | Structure | Oxygen replaces sulfur, affecting reactivity |
| 6-Thia-1-azaspiro[3.3]heptane hemioxalate | Structure | Similar structure but with different oxalate derivatives |
Applications in Research
Scientific Research Applications
The compound is utilized across various fields:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
